N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide
Description
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core linked to a phenyl group at position 6, which is further substituted with a 7-methoxybenzofuran-2-carboxamide moiety.
Properties
IUPAC Name |
N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S/c1-26-17-8-4-5-13-11-18(27-19(13)17)20(25)22-15-7-3-2-6-14(15)16-12-24-9-10-28-21(24)23-16/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWFRHXMEBPFSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of an appropriate precursor with ethyl 2-chloro-3-oxobutanoate in the presence of a base such as sodium ethoxide, followed by further functionalization steps . The reaction conditions often involve refluxing in solvents like 1,4-dioxane or ethanol under controlled temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact . The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran moiety, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, 1,4-dioxane, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of various cancer cell lines.
Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a promising candidate for anticancer therapy . Molecular docking studies have revealed its binding affinity to targets such as protein kinases and other regulatory proteins .
Comparison with Similar Compounds
Structural Variations and Target Specificity
Pharmacological Profiles
- Enzyme Inhibition: COX-2 Selectivity: Substituents at C-5 (e.g., 6a’s dimethylaminomethyl group) drastically improve COX-2 inhibition over COX-1 . The target compound’s benzofuran may mimic aryl sulfonamide groups common in COX-2 inhibitors. SIRT1 Activation: SRT1720’s quinoxaline-carboxamide moiety is critical for SIRT1 binding, while the target compound’s benzofuran may alter NAD+-dependency or substrate recognition .
- Anticancer Activity :
Physicochemical Properties
- Melting Points : Range from 108°C (5h with methoxyphenyl) to 215°C (5f with chlorophenyl), indicating that electron-withdrawing groups (e.g., Cl) enhance crystallinity .
- Synthetic Yields : Highest for 5h (81%), likely due to methoxyphenyl’s electron-donating effects stabilizing intermediates .
Research Implications and Gaps
- The target compound’s 7-methoxybenzofuran group is structurally distinct from quinoxaline (SRT1720) or chlorophenyl (5f–5j) analogs, warranting studies on its pharmacokinetics and target engagement.
- Comparative SAR (Structure-Activity Relationship) studies are needed to evaluate whether the benzofuran moiety enhances bioavailability or reduces off-target effects compared to existing derivatives.
- Contradictions in evidence: While SRT1720 activates SIRT1, other imidazothiazoles (e.g., 6a) inhibit COX-2, underscoring the scaffold’s versatility and the need for precise substituent optimization .
Biological Activity
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound features a complex molecular structure that includes:
- An imidazo[2,1-b]thiazole ring
- A benzofuran moiety
- A carboxamide functional group
This structural diversity contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may modulate the activity of proteins involved in critical cellular pathways, although the precise molecular targets remain under investigation.
Proposed Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes associated with cancer cell proliferation.
- Receptor Modulation : It may also interact with cell surface receptors, influencing signaling pathways related to cell growth and apoptosis.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have demonstrated that this compound possesses significant antiproliferative effects against multiple cancer cell lines. For instance:
- Ovarian Cancer (OVCAR-3) : Exhibits potent growth inhibition.
- Colon Cancer (HCT-15) : Significant reduction in cell viability.
- Leukemia Cell Lines (CCRF-CEM and SR) : Notable antiproliferative effects observed.
Antimicrobial Properties
The imidazo[2,1-b]thiazole derivatives are known for their broad-spectrum antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains and fungi.
Case Studies and Research Findings
A number of studies have focused on the biological evaluation of similar imidazo[2,1-b]thiazole derivatives, providing insights into their potential applications:
Q & A
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Treat cells with 10 µM compound, lyse, and quantify target protein stability via Western blot after heat shock .
- RNA interference : Knockdown suspected targets (e.g., β-tubulin) and assess resistance to compound-induced cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
